molecular formula C12H19N3O5 B12916948 (2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid

(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid

Cat. No.: B12916948
M. Wt: 285.30 g/mol
InChI Key: TYRNSMGGZGTBBE-CBAPKCEASA-N
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Description

(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring and an acetamidoacetyl group. Its unique configuration makes it a subject of interest in synthetic chemistry, biological research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Acetamidoacetyl Group: This step involves the acylation of the pyrrolidine ring with acetamidoacetyl chloride under basic conditions.

    Coupling with Propanoic Acid: The final step involves coupling the intermediate with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]butanoic acid
  • (2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]pentanoic acid

Uniqueness

(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C12H19N3O5/c1-7(12(19)20)14-11(18)9-4-3-5-15(9)10(17)6-13-8(2)16/h7,9H,3-6H2,1-2H3,(H,13,16)(H,14,18)(H,19,20)/t7-,9-/m0/s1

InChI Key

TYRNSMGGZGTBBE-CBAPKCEASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C

Origin of Product

United States

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